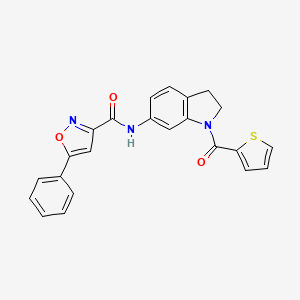

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17F3N4O2S and its molecular weight is 374.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide serves as a versatile building block in the synthesis of novel chemical compounds with significant biological activities. The compound has been utilized in the creation of a wide array of heterocyclic compounds, including triazepines, pyrimidines, and azoles, demonstrating good antifungal activity (Khodairy, Ali, & El-wassimy, 2016). Furthermore, its derivatization has led to the development of compounds showing promising antibacterial and antifungal properties, with some compounds outperforming reference drugs in terms of minimum inhibitory concentration (MIC) values (Ghorab, Soliman, Alsaid, & Askar, 2017).

Molecular Docking and Bioassay Studies

This chemical entity has been part of molecular docking and bioassay studies to explore its potential as a cyclooxygenase-2 (COX-2) inhibitor. Although one specific study indicated that a compound derived from this compound did not show inhibition potency for COX-1 or COX-2 enzymes, its structural analysis and interaction with the COX-2 enzyme provide valuable insights for the development of new therapeutic agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Antioxidant and Enzyme Inhibitory Profile

Compounds derived from this compound have been investigated for their antioxidant properties and their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The research demonstrates that these benzenesulfonamides exhibit moderate antioxidant activity and significant enzyme inhibition, indicating their potential in therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Catalytic Synthesis and Coordination Chemistry

The compound has also played a role in the catalytic synthesis of novel chemical structures, such as N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the efficiency of using specific catalysts under solvent-free conditions. This approach not only optimizes the synthesis process but also expands the library of sulfonamide-based compounds with potential biological activities (Khashi, Davoodnia, & Chamani, 2014). Additionally, mixed-ligand copper(II)-sulfonamide complexes have been explored for their DNA binding, cleavage, genotoxicity, and anticancer activities, further underscoring the diverse applications of this chemical in medicinal chemistry (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

作用機序

Target of Action

Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds have been used in the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Biochemical Pathways

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process can lead to various downstream effects, depending on the specific biochemical context.

Result of Action

Trifluoromethyl-containing compounds have been associated with a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

特性

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2S/c1-10-7-12(21-14(20-10)22(2)3)9-19-25(23,24)13-6-4-5-11(8-13)15(16,17)18/h4-8,19H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCLFQZOJWXNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)

![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)

![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2872074.png)

![2-fluoro-N-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2872076.png)